molecular formula C19H22F2O3 B124852 19,19-Difluoroandrost-4-ene-3,6,17-trione CAS No. 147900-24-1

19,19-Difluoroandrost-4-ene-3,6,17-trione

Cat. No. B124852
M. Wt: 336.4 g/mol
InChI Key: RPFWDTPXBAMNKL-JDNLJYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19,19-Difluoroandrost-4-ene-3,6,17-trione, also known as ATD, is a synthetic steroid that has been extensively studied for its potential applications in scientific research. This compound is a potent aromatase inhibitor, which means that it can prevent the conversion of testosterone into estrogen. This property makes ATD a valuable tool for investigating the role of estrogen in various physiological processes.

Mechanism Of Action

19,19-Difluoroandrost-4-ene-3,6,17-trione works by inhibiting the activity of the enzyme aromatase, which is responsible for converting testosterone into estrogen. By blocking this conversion, 19,19-Difluoroandrost-4-ene-3,6,17-trione reduces the levels of estrogen in the body, which can have a range of physiological effects.

Biochemical And Physiological Effects

19,19-Difluoroandrost-4-ene-3,6,17-trione has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase testosterone levels in men, which can have a range of beneficial effects on muscle mass, bone density, and cognitive function. 19,19-Difluoroandrost-4-ene-3,6,17-trione has also been shown to reduce the risk of estrogen-dependent cancers, such as breast cancer, by reducing the levels of estrogen in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of 19,19-Difluoroandrost-4-ene-3,6,17-trione is its potent aromatase inhibitory activity, which makes it a valuable tool for investigating the role of estrogen in various physiological processes. However, one limitation of 19,19-Difluoroandrost-4-ene-3,6,17-trione is its relatively short half-life, which means that it may need to be administered multiple times in order to maintain its effects.

Future Directions

There are a number of potential future directions for research on 19,19-Difluoroandrost-4-ene-3,6,17-trione. For example, it could be used to investigate the role of estrogen in the development of neurodegenerative diseases, such as Alzheimer's disease. 19,19-Difluoroandrost-4-ene-3,6,17-trione could also be used to investigate the effects of estrogen on immune function, which could have implications for the treatment of autoimmune diseases. Finally, 19,19-Difluoroandrost-4-ene-3,6,17-trione could be used to develop new treatments for estrogen-dependent cancers, such as breast cancer.

Synthesis Methods

19,19-Difluoroandrost-4-ene-3,6,17-trione can be synthesized through a multistep process starting from androstenedione, a naturally occurring steroid hormone. The first step involves the conversion of androstenedione into 19-hydroxyandrostenedione, which is then treated with fluorine gas to produce 19-fluoroandrostenedione. Finally, the addition of a second fluorine atom to the 19 position of the molecule yields 19,19-difluoroandrost-4-ene-3,6,17-trione.

Scientific Research Applications

19,19-Difluoroandrost-4-ene-3,6,17-trione has been used extensively in scientific research to investigate the role of estrogen in various physiological processes. For example, it has been used to study the effects of estrogen on bone metabolism, cardiovascular function, and cognitive function. 19,19-Difluoroandrost-4-ene-3,6,17-trione has also been used to investigate the mechanisms underlying the development of estrogen-dependent cancers, such as breast cancer.

properties

CAS RN

147900-24-1

Product Name

19,19-Difluoroandrost-4-ene-3,6,17-trione

Molecular Formula

C19H22F2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione

InChI

InChI=1S/C19H22F2O3/c1-18-6-5-13-11(12(18)2-3-16(18)24)9-15(23)14-8-10(22)4-7-19(13,14)17(20)21/h8,11-13,17H,2-7,9H2,1H3/t11-,12-,13-,18-,19-/m0/s1

InChI Key

RPFWDTPXBAMNKL-JDNLJYLZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C(F)F

SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C(F)F

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C(F)F

synonyms

19,19-difluoro-AT
19,19-difluoroandrost-4-ene-3,6,17-trione

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.